1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one
Overview
Description
1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloroquinoline moiety attached to a methoxyphenyl ring, making it a subject of interest for its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives, which are structurally similar, have been known to inhibit mammalian topoisomerase ii , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
Quinoline derivatives are known to interact with their targets, such as topoisomerase ii, leading to inhibition of the enzyme’s activity . This interaction can result in the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of cells.
Pharmacokinetics
Quinoline derivatives have been used to impart desired pharmacological and pharmacokinetic properties to quinolone antibiotics , suggesting that they may have favorable bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a regioselective O-alkylation reaction[_{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-[(2-chloroquinolin-3-yl ...](https://link.springer.com/article/10.1007/s11164-011-0447-z). One common method involves reacting 2-chloroquinoline-3-carbaldehyde with 1-(3-methoxyphenyl)ethan-1-one in the presence of a suitable catalyst, such as silver nanoparticles, under reflux conditions in a solvent like DMSO[{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl .... This reaction forms the desired product with high selectivity and yield[{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can also be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The chloroquinoline moiety can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloroquinoline position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-hydroxyphenyl}ethan-1-one.
Reduction: Formation of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-amine.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme involved in DNA replication[_{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl ....
Industry: Its unique chemical structure makes it valuable in the development of new materials and catalysts.
Comparison with Similar Compounds
Chloroquine
Hydroxychloroquine
Quinine
Mefloquine
Primaquine
Properties
IUPAC Name |
1-[4-[(2-chloroquinolin-3-yl)methoxy]-3-methoxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12(22)13-7-8-17(18(10-13)23-2)24-11-15-9-14-5-3-4-6-16(14)21-19(15)20/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTMXAYRUPYHPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC3=CC=CC=C3N=C2Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166757 | |
Record name | Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-83-6 | |
Record name | Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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